2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid

Overview

Description

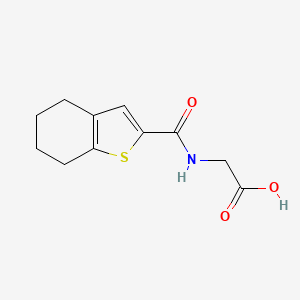

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid is a synthetic organic compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a formamido group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the formamido group . The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the formamido group to an amine or other derivatives.

Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

Biological Activities

The compound exhibits several biological properties which make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiophene compounds can exhibit antimicrobial properties. This could be explored further for potential applications in treating infections.

- Anti-inflammatory Effects : Compounds similar to 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid have shown promise in reducing inflammation in various models. This suggests potential therapeutic applications in inflammatory diseases.

- CNS Activity : The ability of the compound to cross the blood-brain barrier indicates its potential use in treating neurological disorders. Investigations into its neuroprotective effects are warranted.

- Anticancer Properties : Some studies have indicated that thiophene derivatives can inhibit tumor growth. This opens avenues for research into their use as anticancer agents.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various thiophene derivatives against common pathogens. Results indicated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects of benzothiophene derivatives found that this compound reduced pro-inflammatory cytokine levels in vitro. This indicates its potential application in treating conditions like arthritis or other inflammatory diseases.

Case Study 3: Neuroprotective Effects

A study assessing the neuroprotective properties of thiophene-based compounds demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This finding supports further exploration in neurodegenerative disease models.

Summary Table of Applications

| Application Area | Potential Benefits | Research Status |

|---|---|---|

| Antimicrobial Activity | Effective against bacterial pathogens | Positive preliminary results |

| Anti-inflammatory Effects | Reduction of inflammatory markers | Ongoing studies |

| CNS Activity | Potential treatment for neurological disorders | Promising findings |

| Anticancer Properties | Inhibition of tumor growth | Initial investigations |

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzothiophene ring may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)acetic acid: Lacks the formamido group, which may result in different biological activity.

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)formamide: Lacks the acetic acid moiety, affecting its solubility and reactivity.

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)propanoic acid: Contains a propanoic acid group instead of acetic acid, which may alter its chemical properties.

Uniqueness

2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid is unique due to the presence of both the formamido and acetic acid groups, which confer specific chemical and biological properties. This combination allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.

Biological Activity

The compound 2-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylformamido)acetic acid is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H13N1O2S1

- CAS Number : [Not specified in sources]

Biological Activity Overview

Benzothiophene derivatives have been extensively studied for their potential therapeutic effects. The specific compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of benzothiophene can inhibit cancer cell proliferation. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Some benzothiophene derivatives are noted for their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Properties : Certain studies indicate that benzothiophene derivatives may offer neuroprotective effects, potentially useful in neurodegenerative conditions.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Cell Proliferation : Through mechanisms such as apoptosis induction and cell cycle arrest.

- Modulation of Signaling Pathways : Interference with pathways like PI3K/Akt and MAPK can lead to reduced cell survival in cancer cells.

- Antioxidant Activity : Some studies suggest that these compounds may exert antioxidant effects, contributing to their protective roles in various biological systems.

Table 1: Summary of Biological Activities

Case Study Analysis

A notable study analyzed the effects of a related benzothiophene derivative on various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast), A549 (lung), PANC-1 (pancreatic), T98G (glioma).

- Results :

- The compound exhibited an IC50 value ranging from 0.261 to 2.190 µM across different cell lines.

- Notably effective against MDA-MB-231 and A549 with a demonstrated cytostatic effect at specific concentrations.

This research indicates that the compound's mechanism may involve selective targeting of cancerous cells while sparing normal cells.

Properties

IUPAC Name |

2-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10(14)6-12-11(15)9-5-7-3-1-2-4-8(7)16-9/h5H,1-4,6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCWOWQTTVMESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019127-35-5 | |

| Record name | 2-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylformamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.